3-(Azetidin-3-yl)-2-fluoropyridine hydrochloride
Description
3-(Azetidin-3-yl)-2-fluoropyridine hydrochloride is a heterocyclic compound that features both azetidine and pyridine rings. The presence of the azetidine ring, a four-membered nitrogen-containing ring, and the fluoropyridine moiety, a six-membered ring with a fluorine atom, makes this compound unique. It is often used in medicinal chemistry and pharmaceutical research due to its potential biological activities.
Properties
Molecular Formula |
C8H10ClFN2 |
|---|---|
Molecular Weight |
188.63 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-2-fluoropyridine;hydrochloride |
InChI |
InChI=1S/C8H9FN2.ClH/c9-8-7(2-1-3-11-8)6-4-10-5-6;/h1-3,6,10H,4-5H2;1H |
InChI Key |
RNWUAWUEBWMQHU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=C(N=CC=C2)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-2-fluoropyridine hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized from azetidin-3-one through a series of reactions, including the Horner–Wadsworth–Emmons reaction and aza-Michael addition.
Introduction of the Fluoropyridine Moiety: The fluoropyridine moiety can be introduced through a Suzuki–Miyaura cross-coupling reaction using brominated pyrazole–azetidine hybrid with boronic acids.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)-2-fluoropyridine hydrochloride undergoes several types of chemical reactions:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The azetidine ring can undergo oxidation and reduction reactions, altering its chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions often involve the use of a base and a solvent like dimethylformamide.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the azetidine ring.
Scientific Research Applications
Structural Characteristics
The compound's molecular formula is , with a molecular weight of approximately 188.63 g/mol. The presence of both azetidine and fluorinated pyridine rings enhances its chemical reactivity and biological activity, making it a valuable candidate for further research in pharmacology and medicinal chemistry.
Medicinal Chemistry Applications
1. Drug Development:
3-(Azetidin-3-yl)-2-fluoropyridine hydrochloride is primarily utilized as a building block in the synthesis of novel pharmaceutical agents. Its structural attributes allow for modifications that can enhance therapeutic efficacy against various diseases, including cancer and infectious diseases .
2. Biological Activity:
Research indicates that this compound exhibits significant biological activities, including potential anti-cancer properties. Studies have focused on its interaction with specific enzymes and receptors, which is crucial for understanding its mechanism of action and therapeutic potential .
3. Inhibition Studies:
Recent investigations have highlighted its role as an inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL). The compound has shown promising results in biochemical assays, indicating its potential as a chemical probe for cancer therapy .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: BCL6 Inhibition
In a study focused on optimizing compounds for BCL6 inhibition, researchers identified this compound as a key scaffold. The compound's modifications led to enhanced potency and selectivity against BCL6, demonstrating its potential utility in developing targeted therapies for DLBCL .
Case Study 2: Anticancer Properties
Another study examined the compound's effects on various cancer cell lines. Results indicated that it significantly inhibited cell proliferation, suggesting that it could serve as an effective lead compound for further development into anticancer agents .
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)-2-fluoropyridine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity.
Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Azetidine Derivatives: Compounds like azetidin-3-ol hydrochloride share the azetidine ring structure.
Fluoropyridine Derivatives: Compounds such as 2-fluoropyridine have similar fluoropyridine moieties.
Uniqueness
3-(Azetidin-3-yl)-2-fluoropyridine hydrochloride is unique due to the combination of the azetidine and fluoropyridine rings, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Biological Activity
3-(Azetidin-3-yl)-2-fluoropyridine hydrochloride is a heterocyclic compound that combines an azetidine ring and a fluoropyridine moiety, which contributes to its unique biological properties. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClFN, with a molecular weight of 188.63 g/mol. The compound features a four-membered nitrogen-containing azetidine ring and a six-membered aromatic pyridine ring with a fluorine atom at the second position. This structural configuration is significant for its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of the Azetidine Ring : Starting from appropriate precursors, the azetidine structure is formed through cyclization reactions.
- Pyridine Functionalization : The introduction of the fluorine atom at the second position of the pyridine ring is achieved through halogenation reactions.
- Hydrochloride Salt Formation : The final compound is often isolated as a hydrochloride salt to enhance its solubility and stability.
Biological Activity
Research has shown that this compound exhibits several biological activities, including:
- Enzyme Inhibition : Studies indicate that this compound can modulate the activity of various enzymes, impacting metabolic pathways and signaling mechanisms within cells. Notably, it has been investigated for its binding affinity to specific targets such as BCL6, a protein involved in cancer progression .
- Antiproliferative Effects : In vitro studies have demonstrated that this compound possesses antiproliferative properties against various cancer cell lines, indicating potential as an anticancer agent. The compound's IC50 values in cellular assays suggest it may inhibit cell growth effectively .
Table 1: Biological Activity Summary
| Activity Type | Observations | Reference |
|---|---|---|
| Enzyme Inhibition | Modulates BCL6 activity | |
| Antiproliferative | Effective against cancer cell lines | |
| Antimicrobial | Potential activity against bacteria |
Case Studies and Research Findings
- BCL6 Inhibition Study : A study focused on the inhibition of BCL6 using this compound reported an IC50 value of approximately 4.8 nM, showcasing its potency as an inhibitor in biochemical assays .
- Cell Line Testing : In tests involving MCF-7 breast cancer cells, this compound exhibited significant growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU), with IC50 values indicating higher efficacy in certain conditions .
- Antimicrobial Activity : Preliminary evaluations suggest that derivatives of this compound may possess antibacterial properties, although further studies are needed to establish specific mechanisms and efficacy against various bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
